molecular formula C22H16Cl2N4O2 B5523933 N'~1~,N'~4~-bis(4-chlorobenzylidene)terephthalohydrazide

N'~1~,N'~4~-bis(4-chlorobenzylidene)terephthalohydrazide

Cat. No. B5523933
M. Wt: 439.3 g/mol
InChI Key: JXIKMFDYIOCZOZ-BKHCZYBLSA-N
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Description

N'1,N'4-bis(4-chlorobenzylidene)terephthalohydrazide is a compound derived from terephthalic dihydrazide. It has been explored for its potential in various chemical syntheses and properties, including the production of novel compounds with antibacterial activities and the development of materials with specific physical and chemical characteristics.

Synthesis Analysis

The synthesis of derivatives from terephthalic dihydrazide involves multi-step reaction sequences. Terephthalic dihydrazide itself is obtained from poly(ethylene terephthalate) waste by reaction with hydrazine hydrate. This process yields a variety of bis-substituted terephthalohydrazide compounds, which have been screened for antibacterial activities against various bacteria and fungi strains (Palekar, Damle, & Shukla, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as bis(pyrazolylcarbonyl)benzene derivatives, has been analyzed through single crystal diffraction data. These analyses reveal that such compounds can exhibit monoclinic space groups and are obtained via C-N coupling reactions, indicating the structural versatility of terephthalic dihydrazide derivatives (Khan et al., 2020).

Chemical Reactions and Properties

Chlorination reactions of bis-(benzylidene)hydrazine to produce bis(α-chlorobenzylidene)hydrazine have been studied, revealing detailed insights into the reaction mechanisms and the stability of the resulting compounds. These reactions underscore the chemical reactivity and potential applications of these compounds in further chemical syntheses (Yin-zhi, 2006).

Physical Properties Analysis

The physical properties of poly(diketone imide)s derived from terephthalic derivatives have been characterized, showing good solubility in aprotic amide solvents and excellent thermal properties. These materials exhibit high glass transition temperatures and stability, making them suitable for high-performance applications (Kuang et al., 2020).

Chemical Properties Analysis

The chemical properties of terephthalic dihydrazide derivatives have been explored through the synthesis of novel compounds with potential antibacterial activity. These studies highlight the chemical versatility and potential pharmaceutical applications of these compounds, providing a basis for further research and development (Palekar, Damle, & Shukla, 2009).

Scientific Research Applications

Synthesis and Antibacterial Activity N'1,N'4-bis(4-chlorobenzylidene)terephthalohydrazide and its derivatives have been explored for their synthesis and antibacterial activity. A study by Palekar et al. (2009) detailed the synthesis of novel compounds through a multistep reaction sequence starting from terephthalic dihydrazide. These compounds exhibited potential antibacterial activities against various bacteria and fungi strains, indicating their significant role in developing new antimicrobial agents (Palekar, Damle, & Shukla, 2009).

Catalytic Applications in Organic Reactions The catalytic properties of complexes derived from terephthalohydrazide compounds have been investigated for the efficient oxidation of saturated hydrocarbons. Sutradhar et al. (2013) synthesized a new binuclear oxovanadium(V) complex, demonstrating its efficacy as a catalyst in the oxidation of alkanes to alkyl hydroperoxides with high turnover numbers. This study showcases the potential of such complexes in enhancing the efficiency of oxidation reactions in organic synthesis (Sutradhar et al., 2013).

Polymer Synthesis The chemical versatility of terephthalohydrazide derivatives also extends to the field of polymer science. Li et al. (2007) reported the synthesis of bis(amine anhydride)s and poly(amine imide)s from 4-chlorophthalide anhydride, demonstrating the potential of these compounds in creating high-performance polymers with excellent thermal properties and solubility. This research contributes to the development of materials with specific mechanical and thermal characteristics for advanced applications (Li, Li, Zhang, & Zhang, 2007).

Corrosion Inhibition Terephthalohydrazide derivatives have been evaluated for their effectiveness as corrosion inhibitors. Bentiss et al. (2007) explored the use of 4H-1,2,4-triazole derivatives for protecting mild steel in hydrochloric acid solution, finding significant inhibition efficiency. These results highlight the potential of terephthalohydrazide derivatives in corrosion protection, contributing to the longevity and durability of metal surfaces in acidic environments (Bentiss et al., 2007).

properties

IUPAC Name

1-N,4-N-bis[(E)-(4-chlorophenyl)methylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O2/c23-19-9-1-15(2-10-19)13-25-27-21(29)17-5-7-18(8-6-17)22(30)28-26-14-16-3-11-20(24)12-4-16/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIKMFDYIOCZOZ-BKHCZYBLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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